2-Bromo-3-fluoro-5-methylpyridine
Overview
Description
2-Bromo-3-fluoro-5-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H5BrFN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 5 are substituted by bromine, fluorine, and methyl groups, respectively
Mechanism of Action
Target of Action
It is known to be used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific reactions it is involved in.
Mode of Action
It is known to participate in various organic synthesis reactions . For instance, it can be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
As a building block in organic synthesis, it is likely involved in various biochemical pathways depending on the specific reactions and compounds it is combined with .
Result of Action
As a building block in organic synthesis, its effects would likely depend on the specific reactions it is involved in and the compounds it is combined with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-fluoro-5-methylpyridine. For instance, it should be stored at a temperature of 2-8°C . It is also important to avoid dust formation and direct contact with skin and eyes . These factors can affect the compound’s stability and its ability to participate effectively in reactions .
Biochemical Analysis
Biochemical Properties
2-Bromo-3-fluoro-5-methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve halogenated pyridines. For instance, it can act as a substrate for enzymes that catalyze halogenation and dehalogenation reactions, influencing the formation and breakdown of organic compounds . The interactions between this compound and these biomolecules are typically characterized by the formation of covalent bonds, which can alter the activity and function of the enzymes involved.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and phosphatases, which are crucial for signal transduction . Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . This compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that participate in different biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its biochemical activity. For instance, this compound can be transported across cell membranes by organic anion transporters, affecting its intracellular concentration and distribution.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-5-methylpyridine typically involves the bromination and fluorination of 3-methylpyridine. One common method includes the following steps:
Bromination: 3-Methylpyridine is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 2-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-fluoro-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Bromo-3-fluoro-5-methylpyridine has diverse applications in scientific research:
Comparison with Similar Compounds
- 2-Bromo-5-fluoro-3-methylpyridine
- 5-Bromo-2-fluoro-3-methylpyridine
- 3-Bromo-5-fluoropyridine-2-carboxylic acid
Comparison: 2-Bromo-3-fluoro-5-methylpyridine is unique due to the specific positioning of its substituents, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in certain synthetic routes and coupling reactions, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
2-bromo-3-fluoro-5-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTPYXPSXKTDIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543215 | |
Record name | 2-Bromo-3-fluoro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34552-16-4 | |
Record name | 2-Bromo-3-fluoro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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